molecular formula C9H16O2 B2422743 2-(2-methylcyclohexyl)acetic Acid CAS No. 6617-04-5

2-(2-methylcyclohexyl)acetic Acid

Cat. No.: B2422743
CAS No.: 6617-04-5
M. Wt: 156.225
InChI Key: XZOWBIJUQVPEKP-UHFFFAOYSA-N
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Description

2-(2-methylcyclohexyl)acetic acid is an organic compound with the molecular formula C9H16O2. It is a derivative of cyclohexane, where a methyl group is attached to the second carbon of the cyclohexane ring, and an acetic acid moiety is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylcyclohexyl)acetic acid typically involves the hydrogenation of o-cresol to form 2-methylcyclohexanol, followed by esterification with acetic acid. The hydrogenation reaction is carried out by dissolving o-cresol in methylcyclohexane, adding a hydrogenation catalyst, and introducing high-purity hydrogen gas. The resulting 2-methylcyclohexanol is then subjected to esterification using an esterification catalyst and acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation and esterification reactions. The final product is purified through distillation and other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-methylcyclohexyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-methylcyclohexanol: A precursor in the synthesis of 2-(2-methylcyclohexyl)acetic acid.

    Cyclohexaneacetic acid: A structurally similar compound with different substituents on the cyclohexane ring.

    2-methylcyclohexyl acetate: An ester derivative with different functional groups

Uniqueness

This compound is unique due to its specific structural features and the presence of both a cyclohexane ring and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(2-methylcyclohexyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-7-4-2-3-5-8(7)6-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOWBIJUQVPEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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